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Compound of Interest

Compound Name: (4-Acetylpiperazin-1-yl)acetic acid

Cat. No.: B1586271 Get Quote

An In-depth Technical Guide to 1-Acetyl-4-
(carboxymethyl)piperazine
Foreword: Understanding the Molecule's Role in
Modern Chemistry
To the researchers, scientists, and drug development professionals who drive innovation, this

guide serves as a comprehensive technical resource on 1-Acetyl-4-(carboxymethyl)piperazine.

This molecule, systematically known as 2-(4-acetylpiperazin-1-yl)acetic acid, represents a

versatile building block in medicinal chemistry. Its structure uniquely combines a hydrophilic

carboxylic acid moiety with a lipophilic acetylated piperazine core. This amphipathic nature

makes it an intriguing scaffold for developing novel therapeutics, influencing properties like

solubility, bioavailability, and target engagement. This document moves beyond a simple data

sheet, offering insights into its synthesis, characterization, and chemical behavior, grounded in

established chemical principles and supported by available data. Our objective is to provide not

just the "what," but the "why," enabling you to leverage this compound's full potential in your

research and development endeavors.

Core Molecular Identity and Physicochemical
Properties
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1-Acetyl-4-(carboxymethyl)piperazine is a disubstituted piperazine derivative. The nitrogen at

position 1 is acylated with an acetyl group, which transforms it into a less basic amide. The

nitrogen at position 4 is alkylated with a carboxymethyl group, introducing an acidic functional

group. This arrangement dictates its physical and chemical disposition.

Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its function. The key identifiers for 1-

Acetyl-4-(carboxymethyl)piperazine are consolidated below.

Systematic IUPAC Name: 2-(4-acetylpiperazin-1-yl)acetic acid[1]

Common Synonyms: 1-Acetyl-4-(carboxymethyl)piperazine, (4-Acetyl-piperazin-1-yl)-acetic

acid, 4-Acetyl-1-piperazineacetic Acid[1]

CAS Number: 705941-45-3[1]

PubChem Compound ID: 2050656[1]

Molecular Formula: C₈H₁₄N₂O₃[1]

Molecular Weight: 186.21 g/mol [1]

Canonical SMILES: CC(=O)N1CCN(CC1)CC(=O)O[1]

InChI Key: LOJWUWGLJZYAOE-UHFFFAOYSA-N[1]

Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is crucial to note that, as

of the date of this guide, most available quantitative data for this specific molecule are

computationally predicted. Such data provides excellent initial estimates for experimental

design.
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Property Value Data Source Citation

Molecular Weight 186.21 g/mol Computed [1]

Exact Mass 186.10044231 Da Computed [1]

XLogP3-AA -3.2 Computed [1]

Hydrogen Bond Donor

Count
1 Computed [1]

Hydrogen Bond

Acceptor Count
4 Computed [1]

Rotatable Bond Count 2 Computed [1]

Topological Polar

Surface Area
60.9 Å² Computed [1]

Complexity 209 Computed [1]

Storage Temperature 2-8°C Supplier Data [2]

Physical Form Solid (Predicted) - -

Synthesis and Purification Workflow
While specific, peer-reviewed synthesis protocols for 1-Acetyl-4-(carboxymethyl)piperazine are

not widely published, a robust and logical synthesis can be designed based on established

reactions of piperazine derivatives. The most direct approach involves a two-step sequence

starting from the commercially available 1-acetylpiperazine.

Proposed Synthesis Pathway: N-Alkylation
The foundational logic of this synthesis is the nucleophilic nature of the secondary amine in 1-

acetylpiperazine, which can readily react with an electrophilic source of the "carboxymethyl"

group. The N-acetyl group at the other nitrogen deactivates it, ensuring high selectivity for

mono-alkylation at the N4 position.
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Reactants Reaction Conditions

Process

Final Product

1-Acetylpiperazine

N-Alkylation Reaction

Sodium Chloroacetate
(or Bromoacetic Acid)

Solvent:
Polar aprotic (e.g., DMF, Acetonitrile)

or Water

in

Base:
Inorganic base (e.g., K₂CO₃, NaHCO₃)

(If starting with haloacetic acid)

with

Temperature:
Room Temp to 60°C

at

Work-up:
Aqueous wash, pH adjustment

Purification:
Recrystallization or Chromatography

1-Acetyl-4-(carboxymethyl)piperazine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1-Acetyl-4-(carboxymethyl)piperazine.

Step-by-Step Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and expected

outcomes, ensuring a researcher can monitor progress and validate the results.

Reagent Preparation:
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Dissolve 1-acetylpiperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile

or DMF (approx. 5-10 mL per gram of starting material), in a round-bottom flask equipped

with a magnetic stirrer and reflux condenser.

Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively

high boiling point, allowing for moderate heating if required to drive the reaction to

completion.

Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq). This is crucial

for scavenging the acid (HCl or HBr) generated if using a haloacetic acid.

N-Alkylation Reaction:

To the stirring suspension, add a solution of sodium chloroacetate (1.1 eq) in water, or add

ethyl bromoacetate (1.1 eq) dropwise.

Expertise: Using the ester (ethyl bromoacetate) followed by a subsequent hydrolysis step

often leads to cleaner reactions than direct alkylation with the haloacetic acid. For this

guide, we will proceed with the direct alkylation for simplicity.

Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) or

LC-MS. The reaction is typically complete within 4-12 hours.

Trustworthiness: Monitoring via TLC (e.g., using a mobile phase of 10% Methanol in

Dichloromethane) allows for clear visualization of the consumption of the starting material

(1-acetylpiperazine) and the appearance of a new, more polar spot corresponding to the

carboxylic acid product.

Work-up and Isolation:

Once the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Redissolve the residue in water and wash with a non-polar solvent like diethyl ether or

ethyl acetate to remove any unreacted starting material.
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Carefully acidify the aqueous layer to a pH of approximately 3-4 using 1M HCl. The

product should precipitate out of the solution as it is likely least soluble at its isoelectric

point.

Causality: The product is a zwitterionic compound. Adjusting the pH to its isoelectric point

minimizes its solubility in the aqueous phase, maximizing precipitation and yield.

Collect the solid product by vacuum filtration, wash with cold water, and dry under

vacuum.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent

system, such as an ethanol/water or isopropanol/water mixture.

Purity should be assessed by HPLC and confirmed by spectroscopic methods detailed in

the next section.

Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized

compound. While specific experimental spectra are not publicly available, the following section

details the expected spectroscopic features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or D₂O)

~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl

group (CH₃-C=O).

~2.6-2.8 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to

the carboxymethyl-substituted nitrogen.

~3.3 ppm (singlet, 2H): This signal represents the two protons of the methylene group

between the piperazine nitrogen and the carboxyl group (-N-CH₂-COOH).
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~3.5-3.7 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to

the acetyl-substituted nitrogen.

~10-12 ppm (broad singlet, 1H): This is the characteristic signal for the acidic proton of the

carboxylic acid group. This signal will be absent if the spectrum is run in D₂O due to H-D

exchange.

¹³C NMR (Carbon NMR): (Expected shifts in CDCl₃ or D₂O)

~21 ppm: Carbon of the acetyl methyl group.

~45 ppm: Carbons of the piperazine ring adjacent to the acetyl group.

~53 ppm: Carbons of the piperazine ring adjacent to the carboxymethyl group.

~58 ppm: Carbon of the methylene group (-N-CH₂-COOH).

~169 ppm: Carbonyl carbon of the acetyl group.

~175 ppm: Carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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IR Analysis

Expected IR Peaks (cm⁻¹)

1-Acetyl-4-(carboxymethyl)piperazine Sample

~1640 cm⁻¹
(Amide C=O stretch)

yields peaks for

~1720 cm⁻¹
(Carboxylic Acid C=O stretch)yields peaks for

~2500-3300 cm⁻¹ (broad)
(Carboxylic Acid O-H stretch)

yields peaks for

~2900-3000 cm⁻¹
(C-H stretch)

yields peaks for

Click to download full resolution via product page

Caption: Key functional group regions in the expected IR spectrum.

Causality behind the peaks: The amide carbonyl (C=O) stretch appears at a lower

wavenumber (~1640 cm⁻¹) than the carboxylic acid carbonyl (~1720 cm⁻¹) due to resonance

with the nitrogen lone pair, which gives it less double-bond character. The O-H stretch of the

carboxylic acid is exceptionally broad due to extensive hydrogen bonding.

Mass Spectrometry (MS)
Electrospray Ionization (ESI): This is the preferred method for this molecule.

Positive Mode [M+H]⁺: The expected parent ion would be observed at m/z = 187.11.

Negative Mode [M-H]⁻: The expected parent ion would be observed at m/z = 185.09.

Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid

group (-45 Da), loss of the acetyl group (-43 Da), and cleavage of the piperazine ring.

Chemical Reactivity and Stability
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Amphoteric Nature: The molecule possesses both a basic tertiary amine within the

piperazine ring and an acidic carboxylic acid group. This makes it amphoteric, capable of

reacting with both acids and bases. In solution, it likely exists as a zwitterion over a certain

pH range.

Acylation and Esterification: The carboxylic acid group can be readily converted to esters

(e.g., by reaction with an alcohol under acidic conditions) or activated for amide bond

formation (e.g., using coupling reagents like EDC/HOBt). This is a key reaction for its use as

a building block in drug discovery.

Stability: The N-acetyl amide bond is generally stable to hydrolysis under mild conditions.

The piperazine ring is also robust. The compound should be stored in a cool, dry place to

prevent potential degradation.[2]

Safety and Handling
According to aggregated GHS data, 1-Acetyl-4-(carboxymethyl)piperazine is classified with the

following hazards:

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

Skin Corrosion/Irritation: Causes skin irritation.[1]

Eye Damage: Causes serious eye damage.[1]

Handling Recommendations:

Use in a well-ventilated area or fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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